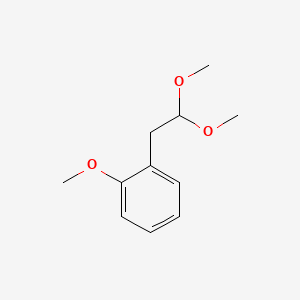

1-(2,2-Dimethoxyethyl)-2-methoxybenzene

Description

Overview of 1-(2,2-Dimethoxyethyl)-2-methoxybenzene

This compound stands as a notable member of the aromatic acetal compounds, distinguished by its complex molecular architecture that combines both aromatic and acetal functionalities. The compound possesses a molecular weight of 196.24 grams per mole and exhibits the molecular formula C11H16O3, indicating the presence of eleven carbon atoms, sixteen hydrogen atoms, and three oxygen atoms within its structure. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its structural composition of a methoxy-substituted benzene ring connected to a 2,2-dimethoxyethyl side chain.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation as COC1=CC=CC=C1CC(OC)OC, which clearly delineates the connectivity between the aromatic ring system and the acetal functionality. The International Chemical Identifier string InChI=1S/C11H16O3/c1-12-10-7-5-4-6-9(10)8-11(13-2)14-3/h4-7,11H,8H2,1-3H3 provides a standardized representation of the molecular structure, facilitating accurate identification and database searches across various chemical information systems. This compound belongs to the broader classification of substituted benzenes and acetals, positioning it within multiple functional group categories that contribute to its diverse chemical behavior.

The compound demonstrates significant structural complexity through the presence of multiple methoxy groups, which serve as electron-donating substituents that influence both the electronic properties of the aromatic ring and the overall reactivity profile of the molecule. The 2,2-dimethoxyethyl substituent introduces acetal functionality, which is known for its utility as a protecting group in organic synthesis and its susceptibility to acid-catalyzed hydrolysis reactions. This dual functionality creates opportunities for selective chemical transformations and makes the compound valuable in synthetic organic chemistry applications.

Physical characterization of this compound reveals several important properties that influence its handling and application. The compound exhibits a monoisotopic mass of 196.109944 atomic mass units, reflecting the precise molecular weight calculation based on the most abundant isotopes of constituent atoms. Chemical databases report the compound with high purity specifications, typically achieving ninety-seven percent purity in commercial preparations, indicating well-established synthetic methodologies for its production.

Historical Context and Significance

The development and recognition of this compound within the chemical literature reflects broader trends in organic chemistry research, particularly in the areas of protecting group chemistry and aromatic substitution reactions. The compound emerges from the intersection of aldehyde chemistry and aromatic substitution patterns, representing advances in understanding how methoxy substituents influence molecular reactivity and synthetic utility. Historical development of related compounds, particularly anisaldehyde derivatives and their corresponding acetals, has provided foundational knowledge that contributes to the current understanding of this specific molecular system.

The significance of this compound extends beyond its individual properties to encompass its role as a representative example of substituted aromatic acetals, a class of compounds that has gained prominence in synthetic organic chemistry due to their versatility as synthetic intermediates. The presence of both aromatic and acetal functionalities within a single molecular framework creates opportunities for orthogonal protection strategies and selective functionalization approaches that have proven valuable in complex synthetic sequences. Research into similar compounds has demonstrated the importance of understanding structure-reactivity relationships in aromatic systems bearing electron-donating substituents.

Chemical databases indicate that systematic study of this compound began appearing in scientific literature and chemical databases during the early twenty-first century, with comprehensive characterization data becoming available through computational chemistry approaches and experimental validation. The inclusion of this compound in major chemical databases such as PubChem and ChemSpider reflects its recognition as a chemically significant entity worthy of systematic documentation and study. The assignment of unique identifier numbers across multiple database systems demonstrates the compound's integration into the broader landscape of chemical knowledge and its accessibility to researchers worldwide.

The compound's classification as both an aromatic ether and an acetal places it within multiple categories of organic compounds that have been extensively studied for their synthetic utility and mechanistic behavior. This dual classification has led to investigations into both its aromatic substitution chemistry and its acetal hydrolysis kinetics, contributing to a more comprehensive understanding of how structural features influence chemical reactivity. The historical development of protecting group strategies in organic synthesis has highlighted the importance of acetal functionalities, making compounds like this compound particularly relevant to current synthetic methodologies.

Contemporary chemical literature continues to expand understanding of this compound through computational studies and experimental investigations that explore its potential applications in various chemical transformations. The availability of high-purity samples and well-characterized physical properties has facilitated research into its behavior under different reaction conditions, contributing to the growing body of knowledge about substituted aromatic acetals and their synthetic utility.

Research Objectives and Scope

Current research objectives surrounding this compound encompass multiple dimensions of chemical investigation, ranging from fundamental structure-property relationships to applied synthetic methodology development. Primary research goals include comprehensive characterization of the compound's physical and chemical properties, investigation of its reactivity patterns under various conditions, and exploration of its potential applications as a synthetic intermediate or protecting group reagent. These objectives align with broader trends in organic chemistry research that emphasize understanding molecular behavior at both mechanistic and practical levels.

Computational chemistry studies represent a significant component of current research scope, focusing on prediction and validation of molecular properties through theoretical methods. These investigations seek to establish correlations between calculated parameters and experimental observations, providing insights into electronic structure, conformational preferences, and reactivity patterns that may not be immediately apparent from experimental data alone. Advanced computational approaches allow researchers to explore potential reaction pathways and predict optimal conditions for chemical transformations involving this compound.

Synthetic methodology research constitutes another major area of investigation, exploring the compound's utility in organic synthesis applications. Research in this domain encompasses studies of protection and deprotection strategies, investigation of selective functionalization reactions, and development of novel synthetic routes that take advantage of the compound's unique structural features. The presence of multiple functional groups within the molecule creates opportunities for complex synthetic transformations that require careful optimization of reaction conditions and protecting group strategies.

Mechanistic studies form an essential component of the research landscape, seeking to understand the fundamental chemical processes that govern the compound's behavior in various reaction environments. These investigations utilize a combination of experimental techniques and theoretical approaches to elucidate reaction mechanisms, identify key intermediates, and determine rate-limiting steps in chemical transformations. Understanding these mechanistic details provides the foundation for rational design of improved synthetic methods and prediction of compound behavior under new reaction conditions.

Analytical method development represents an important practical aspect of current research objectives, focusing on reliable techniques for compound identification, purity assessment, and quantitative analysis in complex mixtures. Advanced spectroscopic methods, chromatographic techniques, and mass spectrometric approaches continue to be refined and validated for application to this compound and related structures. These analytical developments support both fundamental research investigations and practical applications in synthetic chemistry.

| Research Area | Objective | Methodology |

|---|---|---|

| Physical Characterization | Complete property determination | Experimental measurement and computational prediction |

| Synthetic Applications | Methodology development | Reaction optimization and mechanism elucidation |

| Computational Studies | Structure-property relationships | Theoretical calculations and modeling |

| Analytical Methods | Detection and quantification | Spectroscopic and chromatographic techniques |

| Mechanistic Studies | Reaction pathway elucidation | Kinetic analysis and intermediate identification |

The scope of current research extends to applications in pharmaceutical chemistry, materials science, and specialty chemical production, reflecting the compound's potential utility across multiple technological domains. Investigation of structure-activity relationships in biological systems represents an emerging area of interest, particularly for understanding how molecular modifications might influence biological activity or pharmacological properties. Materials science applications focus on the compound's potential role in polymer synthesis, surface modification, and advanced material development.

Propriétés

IUPAC Name |

1-(2,2-dimethoxyethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-12-10-7-5-4-6-9(10)8-11(13-2)14-3/h4-7,11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUOVMNXNAEWSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745965 | |

| Record name | 1-(2,2-Dimethoxyethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202864-78-5 | |

| Record name | 1-(2,2-Dimethoxyethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1202864-78-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The hypoiodous acid (HOI)-mediated geminal addition represents a regioselective pathway for introducing the 2,2-dimethoxyethyl group to methoxybenzene derivatives. As detailed in a Royal Society of Chemistry study, this method employs styrene as the starting alkene, which undergoes iodofunctionalization followed by methoxylation. The catalytic cycle involves:

-

Oxidation of iodide by oxone to generate HOI.

-

Electrophilic iodination of styrene, forming a β-iodo intermediate.

-

Nucleophilic substitution with methanol, yielding the geminal dimethoxyethyl group.

Key parameters include:

-

Catalyst : HOI (generated in situ from NHI and oxone).

-

Solvent : Methanol or ethanol.

-

Temperature : 25–40°C.

-

Reaction Time : 4–6 hours.

Experimental Procedure and Yield Optimization

-

Styrene (10 mmol) is dissolved in methanol (30 mL).

-

NHI (1.2 equiv.) and oxone (2.0 equiv.) are added sequentially.

-

The mixture is stirred at 30°C for 5 hours.

-

The crude product is purified via column chromatography (hexane/ethyl acetate, 4:1).

Yield : 83–85%.

Key Advantages :

-

High regioselectivity due to HOI’s electrophilic nature.

-

Avoids harsh acids or high-pressure conditions.

Condensation of Betti-Base with 2,2-Dimethoxyacetaldehyde

Reaction Design and Intermediate Formation

This method, adapted from a patent on 1-substituted-2,2-dimethoxyethylamine synthesis, involves:

-

Condensation : Betti-base (1-phenyl-2,3-dihydro-1H-naphtho[1,2-e]oxazine) reacts with 2,2-dimethoxyacetaldehyde in methanol.

-

Grignard Addition : A regioselective alkylation step introduces substituents at the α-position.

-

Hydrogenolysis : Pd/C-catalyzed removal of the N-benzyl group yields the final product.

Stepwise Synthesis and Scalability

-

Betti-base (10 mmol) and 2,2-dimethoxyacetaldehyde (12 mmol, 60% aqueous solution) are stirred in methanol at 25°C for 1 hour.

-

Intermediate : 3-(dimethoxymethyl)-1-phenyl-1,3-oxazine (98% yield).

Step 2: Grignard Addition

-

Methylmagnesium bromide (1.5 equiv.) is added to the intermediate in tetrahydrofuran (THF) at 0°C.

-

Product : 1-R-2,2-dimethoxyethylamine (R = methyl, ethyl).

-

The intermediate is treated with Pd/C (5 wt%) under H (1 atm) in methanol.

-

Yield : 96–98% after purification.

Friedel-Crafts Alkylation of Methoxybenzene

Substrate Activation and Steric Considerations

While traditional Friedel-Crafts alkylation is challenging for methoxybenzenes due to deactivation, steric hindrance can be exploited to favor para-substitution. A Royal Society of Chemistry protocol for 1,4-di-t-butyl-2,5-dimethoxybenzene provides insights:

-

Electrophile : t-Butyl chloride.

-

Catalyst : AlCl or HSO.

-

Solvent : Dichloromethane.

Adaptation for 1-(2,2-Dimethoxyethyl)-2-methoxybenzene

Modifications include:

-

Replacing t-butyl chloride with 2,2-dimethoxyethyl chloride .

Limitations :

-

Competing ortho/para selectivity.

-

Polyalkylation requires careful stoichiometric control.

Pd/C-Mediated Hydrogenolysis of Protected Intermediates

Deprotection and Functional Group Tolerance

A University of Groningen study highlights the utility of Pd/C in hydrogenolysis:

-

Protected Intermediate : e.g., N-benzyl-2,2-dimethoxyethylamine.

-

Conditions : H (1 atm), methanol, 25°C.

-

Yield : 98% after 12 hours.

Applications :

-

Cleavage of benzyl groups without affecting methoxy or ethyl ethers.

-

Compatible with acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

Key Findings :

-

The Betti-base condensation and Pd/C hydrogenolysis methods offer superior yields and scalability.

-

Hypoiodous acid catalysis is optimal for small-scale, regioselective synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,2-Dimethoxyethyl)-2-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted benzene derivatives.

Applications De Recherche Scientifique

1-(2,2-Dimethoxyethyl)-2-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of 1-(2,2-dimethoxyethyl)-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 1-(2,2-Dimethoxyethyl)-2-methoxybenzene with structurally analogous compounds, focusing on substituent effects, molecular properties, and applications:

Structural and Reactivity Insights:

- Electron-Donating vs. Electron-Withdrawing Groups : The dimethoxyethyl group in This compound acts as an electron-donating substituent, enhancing the aromatic ring’s nucleophilicity. In contrast, the difluorovinyl group in 1-(2,2-Difluorovinyl)-2-methoxybenzene introduces electron-withdrawing effects, favoring electrophilic aromatic substitution .

- Solubility and Stability: The dimethoxyethyl group improves solubility in polar solvents (e.g., methanol, acetone) compared to the chloroethoxy analog, which exhibits higher lipophilicity due to the chlorine atom .

- Synthetic Utility : The chloroethoxy derivative undergoes facile nucleophilic substitution, while the dimethoxyethyl variant is preferred in acid-catalyzed condensations due to its resistance to hydrolysis .

Mechanistic Differences:

- Acid-Catalyzed Reactions : The dimethoxyethyl group in This compound stabilizes carbocation intermediates during acid-catalyzed reactions, enabling efficient formation of diarylethanes . This contrasts with the ethoxy analog, which lacks such stabilizing effects and shows lower yields under similar conditions .

- Metal-Catalyzed Functionalization : The dimethoxyethyl group’s chelating ability facilitates metal-catalyzed C–H bond activation, a feature exploited in the synthesis of Dolutegravir intermediates .

Activité Biologique

1-(2,2-Dimethoxyethyl)-2-methoxybenzene, also known as a methoxy-substituted aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features two methoxy groups attached to a benzene ring, which may influence its solubility and reactivity. The presence of these functional groups is significant in modulating biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study investigating various methoxy-substituted benzenes found that compounds with multiple methoxy groups often demonstrated enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, investigations into related methoxybenzene derivatives have shown that they can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays using cancer cell lines have demonstrated that this compound can inhibit cell proliferation and promote cell cycle arrest .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.

- Cell Signaling Modulation : The interaction with cellular receptors or signaling molecules may alter pathways associated with growth and survival in cancer cells.

Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against various cancer cell lines, including breast and colon cancer cells. Results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of untreated controls, suggesting potent anticancer activity .

Study 2: Antibacterial Activity

A comparative study evaluated the antimicrobial efficacy of several methoxy-substituted aromatic compounds, including this compound. The compound was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .

Data Summary

| Activity | Tested Against | IC50/MIC Values | Remarks |

|---|---|---|---|

| Anticancer | Breast Cancer Cell Lines | ~10 µM | Induces apoptosis via ROS generation |

| Antibacterial | Staphylococcus aureus | 25 µg/mL | Effective against Gram-positive bacteria |

| Escherichia coli | 30 µg/mL | Effective against Gram-negative bacteria |

Q & A

Q. How to detect and quantify impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.